![molecular formula C16H14N6S B4086305 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile](/img/structure/B4086305.png)
4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile
Overview
Description
4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a tetrazole ring, which is known for its unique properties.
Scientific Research Applications
4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile has been studied extensively for its potential applications in various fields. Some of the most notable research applications of this compound include its use as a fluorescent probe for the detection of metal ions, its potential as a therapeutic agent for the treatment of cancer, and its use as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile is not fully understood. However, it is believed that the compound interacts with various cellular components, including proteins and nucleic acids, to exert its effects. Additionally, the tetrazole ring in the compound is known to have unique properties that may contribute to its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of various enzymes and signaling pathways. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile in lab experiments is its high yield and purity. Additionally, the compound is relatively easy to synthesize and can be purified through various techniques. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. As with any chemical compound, proper safety precautions should be taken when handling and using this compound.
Future Directions
There are many potential future directions for the study of 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile. Some of the most promising areas of research include the development of new therapeutic agents based on the compound, the use of the compound as a fluorescent probe for the detection of other molecules, and the synthesis of new heterocyclic compounds based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
properties
IUPAC Name |
4,6-dimethyl-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-11-8-12(2)18-16(14(11)9-17)23-10-15-19-20-21-22(15)13-6-4-3-5-7-13/h3-8H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPJWVSGYLAPPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=NN=NN2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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